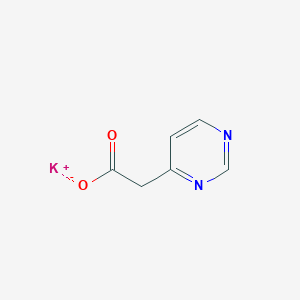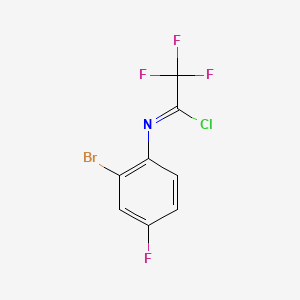
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4-fluoroaniline with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a corresponding oxide.
Applications De Recherche Scientifique
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromo-4-fluorophenyl)acetamide
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 1-Bromo-4-fluorobenzene
Uniqueness
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H3BrClF4N |
|---|---|
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrClF4N/c9-5-3-4(11)1-2-6(5)15-7(10)8(12,13)14/h1-3H |
Clé InChI |
KNGCQLRFESNYOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


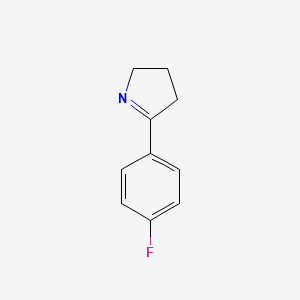
![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)

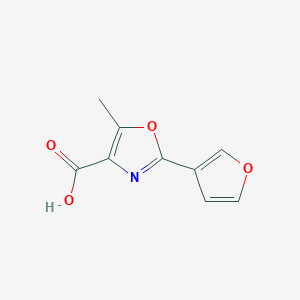
![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)
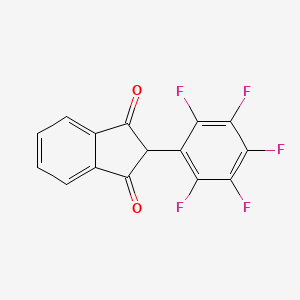
![7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13681746.png)
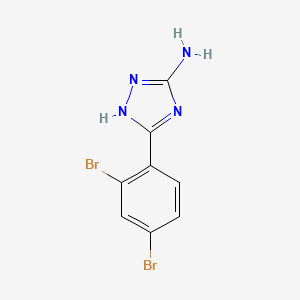
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681752.png)

![7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)
